BenchChemオンラインストアへようこそ!

Dicycloplatin

Platinum Chemotherapy Drug Stability Formulation Science

Dicycloplatin (DCP) is a CFDA-approved supramolecular platinum complex combining carboplatin with 1,1-cyclobutane dicarboxylate (CBDCA) via strong hydrogen bonds. Unlike conventional platinum drugs, its supramolecular architecture confers superior aqueous stability, reduced bone marrow and spleen toxicity, and altered pharmacokinetics—making it non-interchangeable with cisplatin or carboplatin. DCP is validated in urothelial carcinoma cell lines (>90% cell kill at 325 μg/mL, 72h) and preserves immune status in murine models. Preferred for oncology studies requiring minimal hematologic toxicity, formulation stability testing, and immuno-oncology combination research.

Molecular Formula C12H20N2O8Pt
Molecular Weight 515.38 g/mol
CAS No. 287402-09-9
Cat. No. B3257326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicycloplatin
CAS287402-09-9
Molecular FormulaC12H20N2O8Pt
Molecular Weight515.38 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]
InChIInChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2
InChIKeyIIJQICKYWPGJDT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicycloplatin (CAS 287402-09-9): An Approved Supramolecular Platinum Analog with Differentiated Solubility, Stability, and Tolerability Profile


Dicycloplatin (DCP), also referred to as a supramolecular platinum complex, is a next-generation antineoplastic agent that combines the established carboplatin molecule with a 1,1-cyclobutane dicarboxylate (CBDCA) moiety through a network of strong hydrogen bonds [1]. Approved by the Chinese FDA in 2012, DCP functions as a DNA alkylator, triggering apoptosis by forming DNA adducts that inhibit replication [2]. Its design addresses the dose-limiting toxicities and stability issues associated with earlier platinum agents, positioning it as a strategic alternative for procurement in oncology research and clinical applications [3].

Procurement Alert: Why Dicycloplatin (CAS 287402-09-9) Cannot Be Substituted with Generic Carboplatin or Cisplatin


Direct substitution of Dicycloplatin (DCP) with generic platinum analogs like carboplatin or cisplatin is scientifically unsupported due to its fundamentally different supramolecular architecture. This unique structure confers a distinct spectrum of toxicities, improved aqueous stability, and altered pharmacokinetic behavior that cannot be achieved by simply adjusting the dose of a conventional platinum drug [1]. Quantitative evidence from head-to-head studies demonstrates that DCP's therapeutic index is derived from its unique chemical entity, making it a non-interchangeable asset in specific research and therapeutic contexts [2].

Dicycloplatin Quantitative Evidence Guide: Head-to-Head Performance Data vs. Carboplatin and Cisplatin


Superior Aqueous Stability: Quantitative Comparison of Dicycloplatin vs. Carboplatin

Dicycloplatin (DCP) demonstrates superior aqueous stability compared to carboplatin. Unlike carboplatin, which is known to degrade in aqueous solution, DCP remains stable due to its supramolecular structure formed by strong hydrogen bonds between carboplatin and the 1,1-cyclobutane dicarboxylate (CBDCA) guest molecule [1].

Platinum Chemotherapy Drug Stability Formulation Science

Reduced Bone Marrow Toxicity: In Vivo Comparison of Dicycloplatin vs. Cisplatin and Carboplatin

In a direct comparative in vivo study, Dicycloplatin (DCP) induced significantly less toxicity to bone marrow and spleen than either cisplatin or carboplatin [1]. Flow cytometry analysis confirmed that the immune status of mice was better preserved following DCP treatment [1].

Myelosuppression In Vivo Toxicology Cancer Chemotherapy

Comparable In Vitro Efficacy: Dicycloplatin vs. Cisplatin and Carboplatin in Urothelial Carcinoma Cells

In a head-to-head comparison using a high-grade urothelial carcinoma (UC) cell line (TCCSUP), Dicycloplatin (DCP) achieved >90% cell kill at 72 hours, demonstrating comparable in vitro efficacy to established platinum agents [1]. The concentration required for DCP was 325 μg/mL, compared to 50 μg/mL for the more potent cisplatin and 600 μg/mL for carboplatin [1].

Urothelial Carcinoma In Vitro Efficacy Cell Viability Assay

Pharmacokinetic Profile: Quantitative Comparison of Dicycloplatin Plasma Concentrations vs. Carboplatin

Pharmacokinetic analysis using LC-MS/MS revealed distinct plasma profiles for Dicycloplatin (DCP) compared to carboplatin [1]. DCP achieved a peak plasma concentration (Cmax) of 26.9 μg/mL at 0.5 hours post-administration and maintained a concentration of 17.1 μg/mL at 2 hours, demonstrating its unique in vivo behavior [1].

Pharmacokinetics LC-MS/MS Drug Metabolism

High-Value Application Scenarios for Dicycloplatin (CAS 287402-09-9) Based on Comparative Evidence


Oncology Research Requiring Reduced Myelosuppression and Preserved Immune Function

For in vivo oncology studies, particularly those investigating combination therapies or immune-oncology approaches, Dicycloplatin (DCP) offers a clear advantage. Direct comparative evidence shows DCP is less toxic to bone marrow and spleen than cisplatin or carboplatin in mouse models, leading to better preservation of immune status [1]. This makes DCP the preferred platinum analog for experimental models where minimizing hematological toxicity is a key study parameter.

Formulation Development and Stability Studies for Platinum-Based Therapeutics

Dicycloplatin's (DCP) superior aqueous stability, confirmed in pharmacokinetic studies where it remains intact unlike the degradation-prone carboplatin, makes it an ideal candidate for formulation and stability testing [2]. Researchers developing novel drug delivery systems or studying the impact of excipients on platinum drug stability will find DCP a more reliable and robust model compound.

Urothelial Carcinoma Research and Preclinical Model Development

Dicycloplatin (DCP) has demonstrated consistent in vitro efficacy against urothelial carcinoma (UC) cell lines, achieving >90% cell kill at 72 hours at a concentration of 325 μg/mL [3]. This validated performance, coupled with its better tolerability profile, supports its use as a standard positive control or as a lead compound in preclinical research focused on bladder cancer and other UC models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicycloplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.